Hydrogen Bond Donor Count: Enabling Intermolecular Interactions Absent in the Dimethylamino Analog
Diethyl [amino(methylamino)methylidene]propanedioate possesses two hydrogen bond donors (the primary amine NH₂), whereas its closest commercial analog, diethyl dimethylaminomethylenemalonate (CAS 18856-68-3), has zero HBD. This functional difference is critical for applications requiring directed intermolecular interactions, such as co-crystallization, solid-phase extraction, or biological target engagement. The primary amino group also serves as a synthetic handle for further derivatization (acylation, sulfonylation) that is not available with the dimethylamino congener . The unsubstituted diethyl aminomethylenemalonate (CAS 6296-99-7) has one HBD, but lacks the steric and electronic influence of the N-methyl group on the amidine nitrogen .
| Evidence Dimension | Hydrogen Bond Donor Count (calculated) |
|---|---|
| Target Compound Data | 2 HBD (primary amine NH₂; amidine NH not counted as a second formal donor in standard models, but capable of H-bonding) |
| Comparator Or Baseline | CAS 18856-68-3: 0 HBD; CAS 6296-99-7: 1 HBD (primary amine); CAS 87-13-8 (diethyl ethoxymethylenemalonate): 0 HBD |
| Quantified Difference | Target compound has ≥1 additional HBD vs. all three common comparators; 2 additional HBD vs. dimethylamino analog |
| Conditions | Structural analysis based on SMILES and InChI; HBD count per standard drug-likeness counting rules |
Why This Matters
For procurement, this HBD capacity means the compound can participate in hydrogen-bond-directed chemistry (e.g., organocatalysis, supramolecular assembly) that is structurally impossible for the dimethylamino analog, and it provides an additional derivatization site compared to CAS 6296-99-7.
